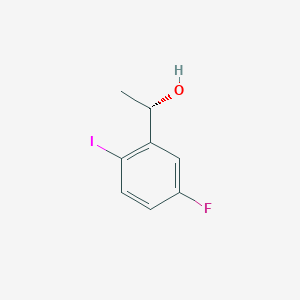

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(5-fluoro-2-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGBQRLYBYFVAW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides an in-depth technical overview of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, a chiral alcohol of significant importance in the pharmaceutical industry. We will explore its chemical identity, detailed methodologies for its stereoselective synthesis, comprehensive characterization techniques, and its critical role as a key building block in the synthesis of targeted anti-cancer therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this high-value intermediate.

Introduction: The Strategic Importance of a Chiral Intermediate

This compound is a halogenated aromatic alcohol whose value lies in the precise three-dimensional arrangement of its atoms. The specific (S)-configuration at its stereocenter is fundamental to its utility. In the landscape of pharmaceutical synthesis, constructing such enantiomerically pure molecules is a critical challenge, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This compound serves as a pivotal intermediate in the multi-step synthesis of Lorlatinib (Lorbrena®), a third-generation, macrocyclic tyrosine kinase inhibitor.[1][2] Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, two enzymes implicated in the progression of certain types of non-small cell lung cancer (NSCLC).[1][2][3] The structural integrity and high enantiomeric purity of this compound are directly transferred to the final drug molecule, making its synthesis a cornerstone of Lorlatinib's manufacturing process.

Physicochemical Properties and Structural Elucidation

A precise understanding of a molecule's properties is the foundation of its application. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| IUPAC Name | (1S)-1-(5-fluoro-2-iodophenyl)ethanol | [4] |

| CAS Number | 1454847-96-1 | [4] |

| Molecular Formula | C₈H₈FIO | [4] |

| Molecular Weight | 266.05 g/mol | [4] |

| Physical Form | Solid or liquid | |

| InChI Key | GQGBQRLYBYFVAW-YFKPBYRVSA-N |

Chemical Structure

The molecule features a phenyl ring substituted with iodine and fluorine atoms, and a chiral ethanol group. The ortho-iodine atom is a key functional handle for subsequent cross-coupling reactions, while the fluorine atom modulates the electronic properties of the ring.

Sources

- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 2. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H8FIO | CID 89816628 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive overview of the essential physical properties of this compound, a critical chiral intermediate in the synthesis of advanced pharmaceutical agents such as the ALK/ROS1 inhibitor, Lorlatinib.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a deeper understanding of the compound's characteristics. It details not only the known physicochemical data but also presents authoritative, field-proven protocols for the experimental determination of these properties, ensuring scientific integrity and enabling robust characterization in a research and development setting.

Introduction and Significance

This compound is a chiral secondary alcohol whose stereochemical purity is paramount for its successful application in asymmetric synthesis. As a key building block for Lorlatinib, an inhibitor of enzymes implicated in cancer development, the precise characterization of its physical and chemical properties is a non-negotiable aspect of quality control and process development in the pharmaceutical industry.[1] This guide elucidates these properties, grounding them in the context of their practical determination and relevance.

Physicochemical Identity

A clear definition of the molecule's fundamental properties is the foundation of all further characterization.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S)-1-(5-fluoro-2-iodophenyl)ethanol | PubChem[2] |

| CAS Number | 1454847-96-1 | ChemicalBook[1] |

| Molecular Formula | C₈H₈FIO | PubChem[2] |

| Molecular Weight | 266.05 g/mol | PubChem[2] |

| Computed XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

Physical State and Thermal Properties

The physical state of a compound provides immediate insight into its handling and purification characteristics.

Observed Physical State

This compound has been described both as a colorless oil following purification by column chromatography and as white crystals upon subsequent recrystallization from heptanes.[1] This duality is common for moderately sized organic molecules. The oily state likely represents the supercooled liquid or a less pure amorphous form, while the crystalline state, achieved through a thermodynamically controlled process like recrystallization, represents the more stable, ordered solid lattice. For drug development, achieving a stable crystalline form is often crucial for consistent handling, stability, and purity. The corresponding (R)-enantiomer is ambiguously listed as a "Solid or liquid," further highlighting the compound's proximity to ambient temperature in its phase transition.[3]

Melting Point

A specific melting point for this compound is not widely reported in the public domain. However, its ability to form crystals indicates a melting point above typical room temperature.

Expert Insight: The melting point is one of the most critical and accessible indicators of purity for a crystalline solid.[4] A sharp melting range (typically < 2°C) suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.[4][5]

Authoritative Protocol: Melting Point Determination (Capillary Method)

This protocol is aligned with United States Pharmacopeia (USP) guidelines for Class Ia apparatus.[6]

Objective: To determine the melting range of a crystalline sample to assess its purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it with a spatula.

-

Capillary Loading: Load the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Set the apparatus to rapidly heat to a temperature approximately 5-10°C below the expected melting point.

-

Ramped Heating: Once the set temperature is reached, reduce the heating rate to a controlled 1°C per minute.[6][7] This slow ramp is critical for thermal equilibrium and accurate observation.

-

Observation & Recording:

-

Onset Point (T₁): Record the temperature at which the substance first shows signs of melting, such as collapsing or the appearance of liquid.[6]

-

Clear Point (T₂): Record the temperature at which the sample becomes a completely clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ to T₂. For a highly pure substance, this range should be narrow.

Chiroptical Properties: Optical Rotation

For a chiral molecule, optical activity is its defining physical property, confirming the presence of a non-racemic mixture of enantiomers.[8] The specific rotation is a standardized measure of this activity.

While an experimental value for this compound is not publicly available, its "(S)" designation implies it is one of two enantiomers, each of which will rotate plane-polarized light in equal but opposite directions.[9]

Authoritative Protocol: Measurement of Specific Rotation

Objective: To determine the specific rotation [α] of the chiral alcohol, which quantifies its optical activity under standard conditions.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent (e.g., methanol or chloroform). The concentration (c), in g/mL, is a critical parameter.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.

-

Sample Measurement:

-

Rinse and fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T), usually 20°C or 25°C, and at a specific wavelength (λ), typically the sodium D-line (589 nm).

-

-

Calculation: Calculate the specific rotation using the formula: [α]λT = α / (l × c)

-

Reporting: Report the specific rotation with all parameters, e.g., [α]D²⁰ = -X.X (c 1.0, CHCl₃). The sign (+ for dextrorotatory, - for levorotatory) is the key identifier.

Solubility Profile

Understanding the solubility of a pharmaceutical intermediate is crucial for designing purification processes (crystallization, chromatography) and for predicting its behavior in subsequent reaction steps.[10]

Qualitative Assessment

The purification procedure provides valuable qualitative data:

-

Soluble in: Mixtures of ethyl acetate and cyclohexane (used for column chromatography).[1]

-

Sparingly Soluble/Insoluble in: Heptanes (used as an anti-solvent for recrystallization).[1] This suggests the compound is of intermediate polarity. The precursor ketone is described as "slightly soluble in water".[11][12]

Authoritative Protocol: Equilibrium Solubility Assessment

This protocol is based on the "shake-flask" method endorsed by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[13][14]

Objective: To quantify the equilibrium solubility of the compound in various pharmaceutically relevant solvents.

Methodology:

-

System Preparation: For each solvent to be tested (e.g., pH 1.2 buffer, pH 6.8 buffer, methanol, acetone, heptane), add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Expert Insight: "Excess" is critical to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium.[15]

-

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for process chemistry, 37°C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) until the concentration of the solute in the solution reaches a constant value.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.

-

Reporting: Report the solubility in units of mg/mL or g/L for each solvent at the specified temperature.

Spectroscopic and Chromatographic Profile

Analytical techniques provide the definitive "fingerprint" of the molecule, confirming its structure, purity, and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

¹H NMR (400 MHz, CDCl₃): [1]

-

δ 7.73 (dd, 1H): Aromatic proton, likely ortho to the iodine atom.

-

δ 7.32 (dd, 1H): Aromatic proton.

-

δ 6.74 (ddd, 1H): Aromatic proton, likely coupled to both fluorine and other protons.

-

δ 4.99 - 5.04 (m, 1H): The methine proton (CH-OH) at the chiral center.

-

δ 2.01 (d, 1H): The hydroxyl proton (-OH), which appears as a doublet due to coupling with the methine proton.

-

δ 1.44 (d, 3H): The methyl protons (-CH₃), which appear as a doublet due to coupling with the methine proton.

Chromatographic Purity and Enantiomeric Excess

Chromatography is essential for separating the target compound from impurities and for resolving its enantiomers.

Expert Insight: For a chiral intermediate, confirming high enantiomeric excess (e.e.) is as important as confirming chemical purity. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the gold-standard methods for this determination.[16][17] The choice between GC and HPLC depends on the volatility and thermal stability of the compound.

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral GC Analysis: A reported method successfully resolved the enantiomers using a CP-Chirasil-Dex CB column, which is a cyclodextrin-based chiral stationary phase (CSP).[1]

-

Retention Time (minor enantiomer): 17.7 minutes

-

Retention Time (major enantiomer): 19.4 minutes

-

Result: A high enantiomeric excess of 96% e.e. was determined.[1]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of the compound. While specific safety data for the (S)-enantiomer is not available, data from the corresponding (R)-enantiomer and the ketone precursor provide a reliable basis for handling procedures.[3][18]

-

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[19]

-

Storage Conditions: Store in a tightly sealed container in a dry, dark place. For long-term stability, refrigeration at 2-8°C is recommended.[3]

Conclusion

This compound is a well-defined chiral intermediate whose physical properties are consistent with a moderately polar, crystalline organic solid. Its identity is unequivocally confirmed by NMR spectroscopy, while its critical stereochemical purity is quantifiable by chiral gas chromatography. This guide has provided not only the known physical data but also the authoritative experimental frameworks required to verify these properties. For professionals in drug development, the application of these robust protocols is fundamental to ensuring the quality, consistency, and ultimate success of synthesizing complex, life-saving pharmaceuticals.

References

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available from: [Link]

-

Figueras, X., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 17(8), 9035-9047. Available from: [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available from: [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. Available from: [Link]

-

Pharmaguideline. (2011). Melting Range or Temperature (Apparatus and Determination). Available from: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available from: [Link]

-

Hasan, M., et al. (2022). Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. European Journal of Pharmaceutical Sciences, 175, 106214. Available from: [Link]

-

Nihonyanagi, K., et al. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Anionic Polysaccharide Derivative. Journal of the Pharmaceutical Society of Japan, 139(9), 1201-1207. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

-

Toguem, S. T., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education, 101(2), 776-783. Available from: [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]

-

Jäger, M., et al. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(43), 24899-24909. Available from: [Link]

-

Restek Corporation. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]

-

Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89816628, this compound. Available from: [Link]

-

Wikipedia. Optical rotation. Available from: [Link]

-

Purdue University. Chirality and Optical Activity. Available from: [Link]

Sources

- 1. This compound | 1454847-96-1 [chemicalbook.com]

- 2. This compound | C8H8FIO | CID 89816628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-(5-Fluoro-2-iodophenyl)ethanol | 1454852-98-2 [sigmaaldrich.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. resolvemass.ca [resolvemass.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. echemi.com [echemi.com]

- 12. 5'-fluoro-2'-Iodoacetophenone | 914225-70-0 [chemicalbook.com]

- 13. who.int [who.int]

- 14. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. 914225-70-0|1-(5-Fluoro-2-iodophenyl)ethanone|BLD Pharm [bldpharm.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Key Chiral Intermediate in Modern Oncology

This document provides an in-depth technical overview of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (CAS No. 1454847-96-1), a critical chiral building block in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this guide elucidates the compound's significance, optimal synthetic routes, rigorous analytical characterization, and essential handling protocols. Our focus extends beyond mere procedural steps to explain the underlying chemical principles and strategic choices that ensure the synthesis of a stereochemically pure and high-quality intermediate.

Introduction: The Strategic Importance of a Chiral Alcohol

This compound has emerged as a molecule of significant interest, primarily for its role as a key intermediate in the synthesis of Lorlatinib.[1][2][3] Lorlatinib is a potent, third-generation, orally administered inhibitor of two key enzymes—anaplastic lymphoma kinase (ALK) and ROS1—which are implicated in the progression of certain types of non-small cell lung cancer.[1][4]

The pharmacological efficacy of Lorlatinib is intrinsically linked to its precise three-dimensional structure. The (S)-configuration at the benzylic alcohol center of this intermediate is a foundational stereochemical element that is carried through the synthesis to define the final structure and biological activity of the active pharmaceutical ingredient (API).[4] This underscores the critical need for robust and highly stereoselective synthetic methods, as the presence of the incorrect enantiomer could lead to reduced efficacy or off-target effects.

Physicochemical Properties

A comprehensive understanding of the compound's properties is fundamental for its application in synthesis. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1454847-96-1 | [4],[1],[5] |

| IUPAC Name | (1S)-1-(5-fluoro-2-iodophenyl)ethanol | [4],[5] |

| Molecular Formula | C₈H₈FIO | [4],[5] |

| Molecular Weight | 266.05 g/mol | [4],[5] |

| Physical Form | White solid or crystals | [1],[6],[2] |

| Typical Purity | ≥97% | [4],[6],[3] |

| Boiling Point | 275.7 ± 30.0 °C at 760 mmHg | [6] |

| Storage Conditions | 2-8°C, protect from light, under inert atmosphere | [6],[7], |

Synthetic Strategy: The Logic of Asymmetric Reduction

The synthesis of this compound is a classic problem in asymmetric synthesis: the conversion of a prochiral ketone to a chiral alcohol with high enantiomeric purity. The most direct and industrially scalable approach is the asymmetric reduction of the corresponding ketone, 1-(5-fluoro-2-iodophenyl)ethanone (CAS: 914225-70-0).[4][8]

Why Asymmetric Reduction? While methods like classical resolution or chiral pool synthesis exist, asymmetric reduction offers distinct advantages. It is highly efficient, often requiring only catalytic amounts of a chiral controller, and avoids the 50% theoretical yield limit of classical resolution. This atom-economical approach is central to modern green chemistry principles in pharmaceutical manufacturing.

The selection of the reducing agent and chiral catalyst is paramount. The Corey-Bakshi-Shibata (CBS) reduction and related methodologies using chiral borane reagents are well-established for this type of transformation. A widely documented method for this specific substrate employs (-)-DIP-Chloride ((-)-B-Chlorodiisopinocampheylborane), a commercially available and highly effective chiral reducing agent derived from (+)-α-pinene.[1] The steric bulk of the isopinocampheyl ligands creates a chiral pocket that forces the hydride transfer to occur on one specific face of the ketone's carbonyl group, leading to the desired (S)-alcohol with high enantiomeric excess (ee).

Caption: Overall synthetic pathway to Lorlatinib highlighting the key asymmetric reduction step.

Detailed Experimental Protocol: Asymmetric Reduction

This section details a field-proven protocol for the synthesis of this compound, adapted from published procedures.[1] This protocol is designed to be self-validating through clear in-process controls and defined endpoints for reaction completion and product quality.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| 1-(5-Fluoro-2-iodophenyl)ethanone | 914225-70-0 | 264.04 | Starting material |

| (-)-DIP-Chloride ((-)-B-Chlorodiisopinocampheylborane) | 85116-37-6 | 320.71 | Chiral reducing agent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous solvent |

| Diethanolamine | 111-42-2 | 105.14 | Workup reagent |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | Extraction solvent |

| Heptane / Ethyl Acetate | - | - | Recrystallization solvents |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of (-)-DIP-Chloride (1.5 eq.) in anhydrous THF.

-

Initial Cooling: Cool the solution to between -30 °C and -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Substrate Addition: Prepare a solution of 1-(5-fluoro-2-iodophenyl)ethanone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold (-)-DIP-Chloride solution over approximately 30 minutes, maintaining the internal temperature below -20 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Quenching and Workup:

-

Once the reaction is complete, remove the solvent in vacuo.

-

Dissolve the residue in MTBE.

-

Cool the solution in an ice bath and slowly add a solution of diethanolamine (2.5 eq.). The formation of a white precipitate (a boronic ester-amine complex) will be observed.

-

Heat the resulting suspension to reflux for 2 hours to ensure complete decomplexation.

-

-

Purification:

-

Cool the mixture to room temperature and filter off the solid precipitate.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product via column chromatography on silica gel (eluent: cyclohexane/EtOAc gradient).

-

For optimal purity, recrystallize the resulting oil/solid from heptanes to yield the final product as white crystals.

-

Caption: Step-by-step workflow for the asymmetric synthesis of the target alcohol.

Analytical Characterization and Quality Control

Rigorous analysis is essential to confirm the structure, purity, and, most importantly, the enantiomeric excess of the final product.

Spectroscopic Confirmation

-

¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The proton NMR spectrum provides characteristic signals that confirm the formation of the alcohol.[1]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.73 (dd, 1H): Aromatic proton ortho to the iodine atom.

-

7.32 (dd, 1H): Aromatic proton ortho to the alcohol-bearing carbon.

-

6.74 (ddd, 1H): Aromatic proton ortho to the fluorine atom.

-

5.04 - 4.99 (m, 1H): The benzylic proton (CH-OH), a key signal.

-

2.01 (d, 1H): The hydroxyl proton (-OH), which may broaden or shift.

-

1.44 (d, 3H): The methyl protons (-CH₃).

-

-

-

Other Techniques: Mass Spectrometry (MS) would be used to confirm the molecular weight (266.05 g/mol ), and Infrared (IR) spectroscopy would show a characteristic broad absorption for the O-H stretch of the alcohol group.[9]

Stereochemical Purity Assessment

-

Chiral Chromatography (GC or HPLC): This is the definitive method for determining the enantiomeric excess (ee). The sample is passed through a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, resulting in two separate peaks.

-

A reported method utilizes a Chiral GC with a CP-Chirasil-DexnCB column , which successfully resolved the two enantiomers, demonstrating an ee of 96% for the desired (S)-enantiomer in a specific synthesis.[1] The integration of the peak areas allows for precise quantification of the enantiomeric ratio.

-

| Analysis Method | Purpose | Expected Result / Specification |

| ¹H NMR | Structural Confirmation | Spectrum consistent with the assigned structure.[1] |

| Mass Spec | Molecular Weight Verification | M+ peak corresponding to C₈H₈FIO. |

| Chiral GC/HPLC | Enantiomeric Purity | ≥96% ee for the (S)-enantiomer.[1] |

| Assay (HPLC/qNMR) | Chemical Purity | ≥97% |

Safety and Handling

Proper handling of this compound and its precursors is crucial for laboratory safety.

-

Hazard Identification: The compound is classified as harmful and an irritant.[6]

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

-

Wash hands thoroughly after handling.[10]

-

-

Storage:

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in modern drug development. Its role as a non-negotiable, stereochemically defined precursor for the anticancer agent Lorlatinib highlights the precision required in pharmaceutical manufacturing. The synthetic route via asymmetric reduction of the corresponding ketone is an elegant and efficient strategy that delivers the target molecule with high enantiomeric purity. By adhering to the detailed protocols for synthesis, characterization, and safe handling outlined in this guide, researchers and drug development professionals can confidently produce this vital intermediate, ensuring the quality and integrity of the final API.

References

-

LookChem. (n.d.). This compound cas no.1454847-96-1. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). (S)-1-(2-Iodo-5-fluorophenyl)-ethanol CAS 1454847-96-1. Retrieved from [Link]

-

TradeIndia. (n.d.). Lorlatinib intermediates this compound cas 1454847-96-1. Retrieved from [Link]

-

Dm-Pharma.cn. (n.d.). CAS:1454847-96-1 Loratinib Intermediate. Retrieved from [Link]

-

Sandoo. (n.d.). China this compound Factory. Retrieved from [Link]

-

GlobalChemMall. (n.d.). 5-fluoro-2-iodobenzaldehyde. Retrieved from [Link]

-

RSC Publishing. (2019). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Apicule. (n.d.). 1-(5-Fluoro-2-iodophenyl)ethanone (CAS No: 914225-70-0) API Intermediate Manufacturers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 1-(5-Fluoro-2-iodophenyl)ethanone. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

-

Universitas Airlangga. (2022). FT-IR, UV, NMR, Spectral Examinations Report... Retrieved from [Link]

-

Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]

-

ResearchGate. (2011). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Retrieved from [Link]

-

Scilit. (1994). Asymmetric synthesis XXI. Enantioselective reduction of ketones... Tetrahedron: Asymmetry. Retrieved from [Link]

-

Fisher Scientific. (n.d.). BLD Pharm 10GR (R)-1-(5-Fluoro-2-iodophenyl)ethan ol. Retrieved from [Link]

-

Hebei Weidu Biotechnology Co., Ltd. (n.d.). S 1 5 Fluoro 2 Iodophenyl Ethan 1 Ol. Retrieved from [Link]

-

Daoge Biopharma Co.,Ltd. (n.d.). 1-(5-Fluoro-2-iodophenyl)ethanone. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhejiang Karry Pharmachem Co., Ltd. (n.d.). 1-(5-Fluoro-2-iodophenyl)ethanone. Retrieved from [Link]

Sources

- 1. This compound | 1454847-96-1 [chemicalbook.com]

- 2. (S)-1-(2-Iodo-5-fluorophenyl)-ethanol CAS 1454847-96-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Lorlatinib Intermediates this compound Cas 1454847-96-1 at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H8FIO | CID 89816628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1454847-96-1 [sigmaaldrich.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. apicule.com [apicule.com]

- 9. scholar.unair.ac.id [scholar.unair.ac.id]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. 2-氟-5-碘苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Key Chiral Building Block

Abstract: This document provides a comprehensive technical overview of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, a halogenated chiral alcohol of significant interest in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, delve into stereoselective synthetic strategies, highlight its critical role as a precursor in the development of targeted therapeutics, and provide validated experimental protocols for its preparation and analysis. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of complex molecular entities.

Introduction: The Strategic Importance of Chiral Aryl Alcohols

Chiral secondary alcohols, particularly those embedded in a densely functionalized aromatic scaffold, represent a privileged class of intermediates in the pharmaceutical industry. Their stereodefined hydroxyl group serves as a versatile handle for subsequent chemical transformations, while the aromatic core provides a rigid framework for orienting pharmacophoric elements in three-dimensional space. This compound is a prime example of such a building block. The presence of three distinct ortho-, meta-, and para-substituents (iodo, fluoro, and the chiral ethanol group, respectively) on the phenyl ring offers multiple, regiochemically distinct points for diversification, making it an exceptionally valuable starting material for constructing complex molecular architectures. Its most notable application is as a key intermediate in the synthesis of Lorlatinib, a potent third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases used in cancer therapy.[1][2]

Physicochemical & Structural Properties

The precise molecular characteristics of a synthetic building block are foundational to its application. The identity, purity, and physical properties dictate reaction stoichiometry, purification strategies, and analytical methods. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 266.05 g/mol | [3] |

| Molecular Formula | C₈H₈FIO | [3] |

| CAS Number | 1454847-96-1 | [3] |

| IUPAC Name | (1S)-1-(5-Fluoro-2-iodophenyl)ethanol | [3] |

| Appearance | White crystalline solid | [1] |

| Monoisotopic Mass | 265.96039 Da | [3] |

Stereoselective Synthesis: From Prochiral Ketone to Chiral Alcohol

The therapeutic efficacy of many pharmaceuticals is contingent upon their specific stereochemistry. Consequently, the synthesis of enantiomerically pure building blocks like this compound is of paramount importance. The most common and efficient strategy is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-fluoro-2-iodophenyl)ethanone.

Causality of Method Selection: While various reducing agents can accomplish the conversion of a ketone to a secondary alcohol, achieving high enantioselectivity requires a chiral catalyst or reagent. The use of (-)-B-Chlorodiisopinocampheylborane, commonly known as (-)-DIP-Cl, is a well-established and highly reliable method for the asymmetric reduction of aryl ketones. The steric bulk of the isopinocampheyl ligands creates a chiral pocket that directs the hydride delivery to one face of the ketone carbonyl, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).

The general workflow for this critical transformation is outlined below.

Sources

A-Z Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: Synthesis, Characterization, and Application in Modern Drug Discovery

Prepared by: Gemini Scientific Applications Division

Abstract

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a highly functionalized chiral alcohol that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a stereogenic center, a fluorine atom, and an iodine atom, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of the compound's chemical properties, outlines a validated stereoselective synthetic protocol, details methods for its comprehensive characterization, and explores its pivotal role in the synthesis of targeted therapeutics, most notably as an intermediate for the ALK/ROS1 inhibitor, Lorlatinib.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive technical understanding of this important molecule.

Introduction: The Strategic Value of Chiral Halogenated Scaffolds

The deliberate incorporation of fluorine and other halogens into pharmaceutical candidates is a cornerstone of modern drug design. Fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Simultaneously, heavier halogens like iodine serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are fundamental to building molecular complexity.[3]

This compound embodies these principles in a single, chiral molecule. The (S)-configured secondary alcohol is a common motif in biologically active compounds, and its precise stereochemical control is often essential for therapeutic efficacy. The ortho-iodine and meta-fluorine substitution on the phenyl ring provides a rich platform for subsequent chemical modifications. This guide will deconstruct the synthesis and application of this valuable intermediate, providing field-proven insights into its handling and strategic deployment in multi-step synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier / Property | Value | Source |

| IUPAC Name | (1S)-1-(5-Fluoro-2-iodophenyl)ethanol | PubChem[4] |

| CAS Number | 1454847-96-1 | ChemicalBook, Sigma-Aldrich[1][5] |

| Molecular Formula | C₈H₈FIO | PubChem[4] |

| Molecular Weight | 266.05 g/mol | PubChem[4] |

| Appearance | White crystals | ChemicalBook[1] |

| XLogP3 (Computed) | 2.2 | PubChem[4] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |

Stereoselective Synthesis: A Self-Validating Protocol

The key to accessing the utility of this compound lies in the efficient and stereocontrolled synthesis of the (S)-enantiomer. The most common and reliable strategy is the asymmetric reduction of the corresponding prochiral ketone, 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0).[3][6][7]

Causality in Reagent Selection:

The choice of reducing agent is critical for achieving high enantioselectivity. While simple reducing agents like sodium borohydride would produce a racemic mixture, chiral reducing agents or catalyst systems are required. The protocol described here utilizes (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride), a well-established reagent for the asymmetric reduction of prochiral ketones. The steric bulk of the isopinocampheyl ligands creates a chiral pocket that directs the hydride delivery to one face of the ketone, preferentially forming the (S)-alcohol.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

-

5'-Fluoro-2'-iodoacetophenone (1.0 eq)

-

(-)-DIP-Chloride ((-)-DIPCl) (2.5 eq total)

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE)

-

Diethanolamine (2.5 eq)

-

Ethanol

-

Heptane

-

Ethyl Acetate (EtOAc)

-

Cyclohexane

Procedure:

-

Reaction Setup: A solution of (-)-DIPCl (1.5 eq) in anhydrous THF is cooled to between -30°C and -20°C in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Substrate Addition: A solution of 5'-Fluoro-2'-iodoacetophenone (1.0 eq) in THF is added dropwise to the cooled (-)-DIPCl solution over 30 minutes, maintaining the internal temperature.

-

Initial Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2 hours.

-

Second Reagent Addition: The reaction is re-cooled to -30°C, and a second portion of (-)-DIPCl (1.0 eq) is added.[1]

-

Reaction Completion: The mixture is allowed to warm to room temperature again and stirred for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal & Workup: Solvents are removed under reduced pressure (in vacuo). The residue is re-dissolved in MTBE.

-

Quenching: The solution is cooled in an ice bath, and a solution of diethanolamine (2.5 eq) in ethanol/THF is added. A white precipitate will form.[1]

-

Purification - Step 1: The suspension is heated to reflux for 2 hours, then cooled to room temperature and filtered. The filtrate (mother liquor) is concentrated in vacuo.[1]

-

Purification - Step 2: The residue is suspended in a heptane/EtOAc mixture and filtered again. This process is repeated until no more solid precipitates upon concentration.[1]

-

Purification - Step 3 (Chromatography): The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of cyclohexane/EtOAc (e.g., 99:1 to 96:4).[1]

-

Purification - Step 4 (Recrystallization): The purified oil is recrystallized from heptanes to yield the final product as white crystals.[1]

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. The following spectroscopic data serve as a benchmark for researchers synthesizing this compound.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.73 | dd | 1H | Ar-H |

| 7.32 | dd | 1H | Ar-H |

| 6.74 | ddd | 1H | Ar-H |

| 4.99 - 5.04 | m | 1H | CH -OH |

| 2.01 | d | 1H | CH-OH |

| 1.44 | d | 3H | CH₃ |

Data sourced from a representative synthesis.[1]

Expert Interpretation: The downfield signals between 6.7 and 7.8 ppm are characteristic of the aromatic protons. The multiplet around 5.0 ppm corresponds to the proton on the stereocenter (the benzylic CH). The doublet at 1.44 ppm is the methyl group, which is split by the adjacent CH proton. The broad signal at 2.01 ppm is the hydroxyl proton.

Purity and Enantiomeric Excess (ee) Analysis

-

Purity: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). A purity of >99% is often achievable.[1]

-

Enantiomeric Excess (ee): The stereochemical purity is determined using chiral chromatography, either chiral HPLC or chiral Gas Chromatography (GC). An ee of >96% is considered a good result for this type of reduction.[1]

Application in Drug Discovery: The Lorlatinib Case Study

This compound is a key intermediate in the synthesis of Lorlatinib .[1] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer.[1]

The strategic importance of the intermediate is clear in the synthetic pathway:

-

The chiral alcohol provides the correct stereochemistry required for the final drug's activity.

-

The ortho-iodine atom is perfectly positioned for a subsequent cross-coupling reaction to build the complex macrocyclic core of Lorlatinib.[6]

-

The fluorine atom is retained in the final drug structure, contributing to its desired pharmacokinetic and pharmacodynamic properties.

Logical Flow of Application

Caption: Role of the title compound in the synthesis of Lorlatinib.

Conclusion

This compound is more than just a chemical; it is a testament to the power of strategic molecular design. By combining a chiral center with synthetically versatile functional groups, it serves as a high-value intermediate for constructing sophisticated therapeutic agents. The robust protocol for its stereoselective synthesis and the clear methods for its validation provide researchers with the tools needed to confidently incorporate this building block into their drug discovery programs, accelerating the path toward novel medicines.

References

-

Cas 914225-70-0, 5'-fluoro-2'-Iodoacetophenone | lookchem. Available at: [Link]

-

This compound | C8H8FIO | CID 89816628 - PubChem. Available at: [Link]

-

China this compound Factory - Sandoo. Available at: [Link]

-

5'-Fluoro-2'-iodoacetophenone: A Versatile Intermediate for Organic Synthesis. Available at: [Link]

-

1-(5-Fluoro-2-iodophenyl)ethanone (CAS No: 914225-70-0) API Intermediate Manufacturers - Apicule. Available at: [Link]

Sources

- 1. This compound | 1454847-96-1 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H8FIO | CID 89816628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - [sigmaaldrich.com]

- 6. Cas 914225-70-0,5'-fluoro-2'-Iodoacetophenone | lookchem [lookchem.com]

- 7. What is 5'-fluoro-2'-Iodoacetophenone?_Chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic and Structural Elucidation of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Key Pharmaceutical Intermediate

An In-depth Technical Guide:

Abstract

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a chiral secondary alcohol of significant interest in medicinal chemistry. Its primary role as a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, underscores the critical need for precise analytical characterization to ensure purity, identity, and stereochemical integrity.[1] This technical guide provides a detailed analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We offer field-proven insights into the interpretation of this data, present standardized protocols for data acquisition, and contextualize the spectral features within the molecule's unique structure. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's analytical profile.

Introduction: A Molecule of Therapeutic Significance

The precise architecture of a molecule dictates its function. In pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on a series of well-defined building blocks, or intermediates. This compound (Figure 1) is one such critical intermediate. Its structure incorporates several key features: a stereogenic center at the benzylic carbon, an electron-rich aromatic ring substituted with two different halogens (fluorine and iodine), and a secondary alcohol functional group.

This specific combination of features makes it an ideal precursor for constructing the complex macrocyclic structure of Lorlatinib, an important therapeutic agent in oncology.[1] Given the stringent requirements for pharmaceutical manufacturing, an unambiguous and comprehensive characterization of this intermediate is not merely procedural but essential for guaranteeing the safety and efficacy of the final drug product. This guide provides the foundational spectroscopic data and interpretive logic required for this purpose.

Molecular Structure and Spectroscopic Blueprint

A molecule's spectrum is a direct reflection of its structure. Before delving into the experimental data, a foundational understanding of the molecular components allows us to predict the expected spectroscopic signals.

Figure 2: Standardized analytical workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data. Apply phase correction and baseline correction to the resulting spectrum. Integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol (FTIR)

-

Sample Preparation (KBr Pellet Method):

-

Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Neat Liquid Film):

-

If the sample is a low-melting solid or oil, place a small drop between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Data Acquisition:

-

Place the sample holder in the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or pure KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Set up the mass spectrometer with an ESI source. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the theoretical values.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and multi-faceted confirmation of its chemical structure. The ¹H NMR data precisely maps the proton framework, while IR spectroscopy confirms the presence of key alcohol and aryl-halide functional groups. Mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation behavior. Together, these techniques form a self-validating system of analysis, providing the high degree of certainty required for the use of this compound in high-stakes applications such as the synthesis of life-saving pharmaceuticals.

References

Sources

An In-Depth Technical Guide to the NMR Spectrum of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this chiral alcohol. We will explore the influence of its unique structural features—a stereogenic center, a fluorine atom, and an iodine atom on a phenyl ring—on chemical shifts and coupling constants. Furthermore, this guide will outline detailed experimental protocols, discuss the application of advanced 2D NMR techniques for unambiguous signal assignment, and address potential impurities that may be observed. This resource is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of NMR in Characterizing this compound

This compound is a chiral alcohol of significant interest in medicinal chemistry, notably as a building block for targeted therapies.[1] Its precise molecular structure, including its absolute stereochemistry, is critical to its function and the efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide will provide a detailed roadmap for analyzing the NMR spectra of this specific molecule, addressing the complexities arising from its stereochemistry and the presence of NMR-active nuclei like ¹⁹F. Understanding these spectral features is paramount for confirming the identity, purity, and stereochemical integrity of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl protons, and the hydroxyl proton. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the fluorine and iodine substituents, as well as through-bond and through-space interactions.

Aromatic Region (δ 6.5-8.0 ppm)

The phenyl ring contains three protons, each in a unique chemical environment due to the substitution pattern.

-

H6: This proton is ortho to the iodine atom and meta to the fluorine atom and the hydroxyethyl group. It is expected to appear as a doublet of doublets (dd) due to coupling with H4 and H3.

-

H4: This proton is ortho to the fluorine atom and meta to the iodine and hydroxyethyl groups. It will likely appear as a doublet of doublets of doublets (ddd) due to coupling with H3, H6, and the fluorine atom.

-

H3: This proton is ortho to both the iodine and hydroxyethyl groups and meta to the fluorine atom. It is expected to be a doublet of doublets (dd) due to coupling with H4 and H6.

The coupling between protons and the fluorine atom (J-coupling) provides valuable structural information.[3]

Aliphatic and Hydroxyl Region (δ 1.0-5.5 ppm)

-

Methine Proton (CH-OH): The proton attached to the chiral carbon is expected to appear as a quartet (q) due to coupling with the adjacent methyl protons. Its chemical shift will be influenced by the neighboring aromatic ring and the hydroxyl group. A typical range for such a proton is δ 4.5-5.5 ppm.[1]

-

Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a doublet (d) due to coupling with the methine proton. This signal is expected in the upfield region, typically around δ 1.4-1.6 ppm.[1]

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] It may appear as a broad singlet or a sharp doublet if coupled to the methine proton. In deuterated chloroform (CDCl₃), it is often observed as a singlet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the fluorine atom, carbon signals will exhibit C-F coupling, which can aid in their assignment.

-

Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C5) will show a large one-bond coupling constant (¹JCF), while other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). The carbon attached to the iodine atom (C2) will be significantly deshielded.

-

Methine Carbon (CH-OH): The carbon of the chiral center is expected to resonate in the range of δ 65-75 ppm.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region, typically around δ 20-30 ppm.

Advanced NMR Techniques for Structural Confirmation

While 1D NMR provides fundamental information, 2D NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules.[5]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, such as the methine and methyl protons, and among the aromatic protons.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall connectivity of the molecule, including connecting the hydroxyethyl group to the aromatic ring.[2]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.[6]

Workflow for NMR Data Acquisition and Analysisdot

Sources

- 1. This compound | 1454847-96-1 [chemicalbook.com]

- 2. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

An In-depth Technical Guide to the Physicochemical Characterization of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

This guide provides a comprehensive technical overview of the essential physicochemical properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a key intermediate in the synthesis of various pharmacologically active molecules.[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of determining its melting and boiling points, crucial parameters for its purification, handling, and formulation.

Introduction to this compound

This compound is a chiral alcohol that serves as a significant building block in organic synthesis. Its structure, featuring a fluorine atom and an iodine atom on the phenyl ring, makes it a versatile precursor for a variety of cross-coupling reactions and further functionalization. Notably, it is recognized as an intermediate in the synthesis of Lorlatinib, an inhibitor of ALK and ROS1 enzymes, which are implicated in cancer development.[1]

The purity and precise characterization of such intermediates are paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The melting and boiling points are fundamental physical constants that provide a primary indication of purity and are critical for process development, such as designing crystallization and distillation procedures.[2]

Physicochemical Properties of this compound

While experimentally determined melting and boiling points for this compound are not widely reported in publicly available literature, we can compile its known and computed properties to build a comprehensive profile. The physical state of the compound has been described as "white crystals" or a "solid or liquid," which suggests a melting point near ambient temperature.[1][3]

| Property | Value/Description | Source |

| Molecular Formula | C₈H₈FIO | PubChem[4] |

| Molecular Weight | 266.05 g/mol | PubChem[4] |

| CAS Number | 1454847-96-1 | PubChem[4] |

| Appearance | White crystals | ChemicalBook[1] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[3] |

| Computed XLogP3 | 2.2 | PubChem[4] |

For context, the boiling point of the related ketone precursor, 1-(5-Fluoro-2-iodophenyl)ethanone, is reported as 269.5°C at 760 mmHg.[5] Alcohols typically exhibit higher boiling points than their corresponding ketones due to intermolecular hydrogen bonding. Therefore, the boiling point of this compound is expected to be higher than this, though vacuum distillation may be necessary to prevent decomposition at elevated temperatures.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. For an impure substance, the melting point is typically depressed and occurs over a wider range.[6] Thus, melting point determination is a crucial technique for assessing the purity of compounds like this compound.[2]

Principle of Capillary Melting Point Determination

The most common method for determining the melting point of a small-scale sample is the capillary method.[2] A small amount of the finely powdered substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[7][8]

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing the crystals with a spatula on a piece of filter paper.

-

Capillary Tube Loading: Invert an open-ended capillary tube and press the open end into the powdered sample until a small amount (1-2 mm in height) enters the tube.[7]

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample at the bottom.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a rough estimate.

-

Accurate Determination: Prepare a new sample and heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[7] For a pure compound, this range should be narrow (0.5-1°C).[7]

Self-Validating System and Causality

This protocol incorporates a self-validating system. The initial rapid scan provides a ballpark figure, preventing time wastage during the precise measurement. The subsequent slow heating rate is critical; heating too quickly will result in a reading higher than the true melting point because heat transfer to the sample and the thermometer is not instantaneous.[8] A narrow melting range observed in a carefully executed experiment provides high confidence in both the purity of the sample and the accuracy of the measurement.[7]

Caption: Workflow for accurate melting point determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For compounds like this compound, which may be solid at room temperature and could decompose at high temperatures, determining the boiling point requires careful consideration of the technique, often necessitating measurement under reduced pressure.

Principle of Micro-Boiling Point Determination

For small quantities of a substance, a micro-boiling point determination using a Thiele tube or a similar apparatus is appropriate. This method involves inverting a small, sealed capillary tube within a larger tube containing the sample. As the sample is heated, the air trapped in the inverted capillary expands. At the boiling point, a rapid and continuous stream of bubbles emerges from the inverted capillary.

Step-by-Step Protocol for Micro-Boiling Point Determination

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube (e.g., a Durham tube). If the sample is solid, it should first be melted.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the test tube is below the oil level.

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

Data Recording: When the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. Note this temperature. To confirm, slightly lower the temperature. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: The atmospheric pressure should be recorded. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary as boiling point is pressure-dependent.[7]

Caption: Micro-scale boiling point determination workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[3]

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and drug development. This guide has provided a robust framework for these determinations, emphasizing the principles behind the methodologies to ensure scientific integrity. By following these detailed protocols, researchers can confidently characterize this important chemical intermediate, ensuring its quality and suitability for subsequent synthetic applications.

References

-

PubChem. This compound | C8H8FIO. National Center for Biotechnology Information. [Link]

-

University of Technology, Iraq. Determination of melting and boiling points. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

Al-Mustaqbal University College. experiment (1) determination of melting points. (2021-09-19). [Link]

Sources

- 1. This compound | 1454847-96-1 [chemicalbook.com]

- 2. westlab.com [westlab.com]

- 3. (R)-1-(5-Fluoro-2-iodophenyl)ethanol | 1454852-98-2 [sigmaaldrich.com]

- 4. This compound | C8H8FIO | CID 89816628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 914225-70-0|1-(5-Fluoro-2-iodophenyl)ethanone|BLD Pharm [bldpharm.com]

solubility of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

An In-depth Technical Guide to the Solubility of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Authored by: A Senior Application Scientist

This compound is a chiral halogenated aromatic alcohol with significant potential in pharmaceutical synthesis. Its utility as a building block is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We delve into its physicochemical properties, explore the impact of solvent polarity and intermolecular forces on its solubility, and provide detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in solution.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom, an iodine atom, and a chiral hydroxyl group on a phenyl ring makes it a versatile synthon for introducing these functionalities into larger, more complex molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions. The specific stereochemistry of the secondary alcohol is often crucial for biological activity.

A thorough understanding of the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in designing crystallization and purification processes. In later stages of drug development, the solubility of related structures can impact bioavailability and formulation strategies.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior from its structural features and computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈FIO | PubChem[1] |

| Molecular Weight | 266.05 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 (from the hydroxyl oxygen and potentially the fluorine) | PubChem[1] |

The positive XLogP3 value of 2.2 suggests that this compound is moderately lipophilic.[1] This indicates a preference for non-polar or moderately polar organic solvents over water. The presence of a hydroxyl group allows for hydrogen bonding, which will contribute to its solubility in protic solvents. However, the bulky and hydrophobic iodophenyl group will limit its aqueous solubility. A related compound, 1-(5-Fluoro-2-iodophenyl)ethanone, is described as "slightly soluble in water," which supports the expectation of low water solubility for the title compound.[2]

The fluorine atom introduces polarity but also increases hydrophobicity.[3] Fluorinated compounds can exhibit unique solubility behaviors, sometimes being both hydrophobic and lipophobic.[4]

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in lower alcohols like methanol, ethanol, and isopropanol.

-

Moderate Solubility: Likely in moderately polar solvents such as ethyl acetate, acetone, and dichloromethane.

-

Low Solubility: Expected in non-polar solvents like hexanes and toluene, and very low solubility in water.

Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid is a thermodynamic equilibrium process that is influenced by several factors:

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[5] This relationship, however, is not always linear and should be determined empirically.

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. The polarity of the solvent and its ability to form intermolecular interactions with the solute are crucial.

-

pH (for aqueous solutions): As a neutral molecule, the solubility of this compound in water is not expected to be significantly influenced by pH. However, at very high or very low pH, degradation of the molecule could occur, which would indirectly affect solubility measurements.

-

Crystalline Form (Polymorphism): The crystal lattice energy of the solid form can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This protocol outlines the steps for determining the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, ethyl acetate, hexanes)

-

Scintillation vials or small glass flasks with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars or orbital shaker

-